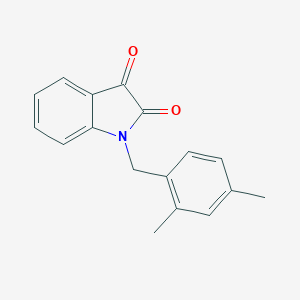

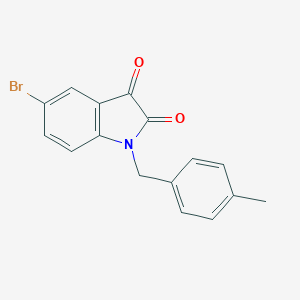

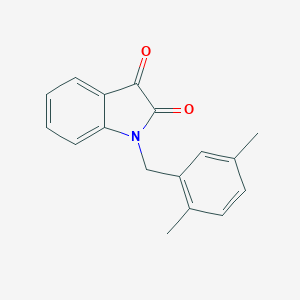

1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole-2,3-diones. It is commonly known as IDB or indandione derivative. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical and biological research.

Wissenschaftliche Forschungsanwendungen

Chemistry and Organic Synthesis

Isatins and their derivatives, including 1H-indole-2,3-dione compounds, are noted for their versatility in organic synthesis. They serve as precursors for a wide array of heterocyclic compounds like indoles, quinolines, and are employed in the synthesis of various drugs. Their presence in mammalian tissues and the modulation of biochemical processes further underscores their significance (S. J. Garden & Â. C. Pinto, 2001).

Anticorrosion and Antibacterial Applications

1H-indole-2,3-dione derivatives have demonstrated effectiveness in inhibiting metal corrosion and exhibit notable antibacterial activities. Their functional groups, such as electronegative atoms and aromatic rings, facilitate the formation of protective layers on metal surfaces and inhibit microbial growth, respectively (Yanhong Miao, 2014).

Antimicrobial and Antifungal Screening

Compounds derived from 1H-indole-2,3-dione have shown moderate inhibitory activity against fungal species like Candida albicans, and some exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest their potential as antimicrobial and antifungal agents (E. Ramadan, H. Rasheed, & E. Ashry, 2019).

Biological and Pharmacological Potency

Indole-2,3-dione derivatives have been explored for their biological potency, leading to the development of novel fungicides and bactericides. These compounds exhibit significant antimicrobial activity, comparable to standard treatments, and show promise in pharmaceutical applications with a focus on reducing toxicity (R. Singh & Pooja Nagpal, 2005).

Anticancer Activities

Research into indole derivatives, including 1H-indole-2,3-dione, has identified these compounds as having potential anticancer properties. They are key in designing and developing new anticancer agents, highlighting the "privileged motif" of indole for drug development (H. Sachdeva, Jaya Mathur, & A. Guleria, 2020).

Chemosensor Applications

1H-indole-2,3-dione has been employed as a chemosensor for the selective detection of metal ions, like Fe3+, showcasing its utility in environmental monitoring and analytical chemistry (M. R. G. Fahmi et al., 2019).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit certain enzymes or stimulate specific receptors, leading to a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can interfere with the synthesis of essential biomolecules, disrupt cell signaling pathways, or alter the activity of key enzymes .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSBJLDUKBYYBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)

![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)